MI-136 -

MI-136

Catalog Number: EVT-253754
CAS Number:
Molecular Formula: C23H21F3N6S
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-136 is a small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by MLL gene translocations. [, ] By binding to menin, MI-136 prevents the formation of the menin-MLL complex, thereby inhibiting the oncogenic activity of MLL fusion proteins. [, ]

MI-538

Compound Description: MI-538 is a potent small molecule inhibitor of the menin-MLL interaction. It exhibits superior cellular activity in MLL-AF9 transformed leukemic cells with a GI50 = 83 nM. [, ] In a mouse xenograft model using MV4:11 human MLL leukemia cells, treatment with MI-538 significantly reduced tumor growth. [] MI-538 binds to menin with a Kd of 6.5 nM. []

Relevance: MI-538 was developed through structure-based optimization of MI-136, with a focus on improving activity, selectivity, polarity, and pharmacokinetic profile. [, ] Both compounds belong to the thienopyrimidine class of menin-MLL inhibitors. [, ] Compared to MI-136, MI-538 demonstrates improved potency and drug-like properties, making it suitable for in vivo studies. [, ]

MI-463

Compound Description: MI-463 is a menin inhibitor that exhibits anti-leukemic activity against KMT2a-rearranged infant leukemia cells. []

Relevance: While not directly derived from MI-136, MI-463 belongs to the same class of menin inhibitors and targets the menin-MLL interaction, similar to MI-136. []

MI-503

Compound Description: MI-503 is a menin inhibitor that exhibits anti-leukemic activity against KMT2a-rearranged infant leukemia cells. []

Relevance: Similar to MI-463, MI-503 belongs to the same class of menin inhibitors as MI-136 and targets the menin-MLL interaction. []

MI-3

Compound Description: MI-3 is a menin inhibitor that exhibits anti-leukemic activity against KMT2a-rearranged infant leukemia cells. []

Relevance: MI-3 belongs to the same class of menin inhibitors as MI-136 and shares the same target, the menin-MLL interaction. []

Overview

MI-136 is a chemical compound recognized as a potent inhibitor of the menin-MLL (Mixed-Lineage Leukemia) protein-protein interaction. This compound has garnered attention in the field of cancer research, particularly for its potential application in treating castration-resistant prostate cancer by targeting androgen receptor signaling pathways. MI-136 functions by disrupting the interaction between menin and the MLL complex, which is crucial for the transcriptional regulation of androgen receptor target genes, thereby inhibiting tumor growth and proliferation in specific cancer cell lines.

Source

MI-136 was developed as part of ongoing research focused on targeting the menin-MLL complex, with studies indicating its efficacy in various cancer models. The compound is synthesized through organic chemistry techniques and is available from various chemical suppliers, including MedChemExpress and MedKoo .

Classification

MI-136 can be classified as a small molecule inhibitor, specifically targeting protein-protein interactions within cellular signaling pathways. It falls under the category of anti-cancer agents due to its role in inhibiting tumor growth by affecting key regulatory mechanisms in cancer cells.

Synthesis Analysis

Methods

The synthesis of MI-136 involves several steps typical of organic synthesis, focusing on constructing the core structure that allows for effective binding to the menin protein. While detailed synthetic routes are proprietary, the general methodology includes:

  1. Starting Materials: Selection of appropriate precursors that can undergo functional group transformations.
  2. Reactions: Utilizing reactions such as coupling reactions, cyclizations, and other organic transformations to build the desired molecular framework.
  3. Purification: Employing techniques like chromatography to purify the final product.

Technical details regarding reaction conditions, yields, and specific reagents used are often found in proprietary literature or specialized chemical databases.

Molecular Structure Analysis

Structure

The molecular structure of MI-136 is characterized by a specific arrangement of atoms that facilitates its interaction with the menin protein. The compound's structural formula includes various functional groups that enhance its binding affinity and specificity.

Data

MI-136 has a molecular formula represented as CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on detailed structural information). Its molecular weight and other physicochemical properties can be obtained from chemical databases or supplier specifications.

Chemical Reactions Analysis

Reactions

MI-136 primarily acts through non-covalent interactions with its target proteins. The key reactions include:

  1. Inhibition of Menin-MLL Interaction: MI-136 effectively disrupts this interaction, leading to downstream effects on gene expression.
  2. Impact on Androgen Receptor Signaling: The compound inhibits androgen receptor-mediated transcriptional activity by preventing the recruitment of necessary co-factors involved in gene activation.

Technical details about these interactions often involve biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Mechanism of Action

Process

The mechanism of action for MI-136 involves:

  1. Binding to Menin: MI-136 binds to menin, inhibiting its ability to interact with MLL.
  2. Disruption of Transcriptional Activity: This inhibition leads to decreased recruitment of the MLL complex to androgen receptor target genes, ultimately reducing their expression.
  3. Induction of Apoptosis: In prostate cancer cell lines such as VCaP and LNCaP, treatment with MI-136 has been shown to induce apoptosis, further contributing to its anti-cancer effects .

Data

Quantitative data from studies indicate that MI-136 can inhibit androgen receptor target gene expression significantly in vitro, demonstrating its potential therapeutic efficacy against prostate cancer.

Physical and Chemical Properties Analysis

Physical Properties

MI-136 exhibits properties typical of small organic molecules:

  • Solubility: Solubility characteristics are essential for bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties include:

  • Reactivity: The compound's reactivity profile influences its mechanism of action and interactions with biological targets.
  • Binding Affinity: Quantitative measurements of binding affinity to menin can provide insights into its efficacy as an inhibitor.

Relevant data regarding these properties can be found in scientific literature and material safety data sheets provided by suppliers .

Applications

Scientific Uses

MI-136 has significant implications in cancer research:

  1. Prostate Cancer Treatment: As an inhibitor of androgen receptor signaling, MI-136 shows potential for treating advanced prostate cancers resistant to conventional therapies.
  2. Research Tool: It serves as a valuable tool for studying menin-MLL interactions and their role in various cancers.
  3. Drug Development: Insights gained from studies involving MI-136 may guide the development of new therapeutic agents targeting similar pathways in different malignancies.

The ongoing research into MI-136 highlights its potential not only as a therapeutic agent but also as a critical component in understanding complex cellular signaling mechanisms in cancer biology .

Molecular Mechanisms of Menin-MLL Interaction Inhibition

Structural Basis of MI-136 Binding to Menin Protein

MI-136 (chemical name: C₂₃H₂₁F₃N₆S; CAS: 1628316-74-4) is a small-molecule inhibitor engineered to target the evolutionarily conserved central cavity of the menin protein. Structural studies reveal that menin contains a deep hydrophobic pocket lined by residues Ser155, Met278, Tyr323, Glu359, and Glu363, which normally accommodates the N-terminal MLL (Mixed Lineage Leukemia) protein fragment. MI-136 binds this cavity with high affinity (Kd = 23.6 nM; IC50 = 31 nM) through three-dimensional complementarity [1] [6]. Its thienopyrimidine core anchors the molecule via π-π stacking with Phe238 and Trp341, while the cyanophenyl moiety extends into the P13 subpocket, forming hydrogen bonds with Tyr276 and Trp341. The trifluoroethyl group occupies the hydrophobic F9 subpocket, enhancing binding stability [1] [8]. Crystallographic analyses of the menin-MI-136 complex confirm competitive displacement of the MLL-derived peptide, as mutations at the binding site (e.g., M278K, Y323K) abolish inhibitory activity [6].

Table 1: Structural Characterization of MI-136 Binding

ParameterValueMethodSignificance
Binding Affinity (Kd)23.6 nMFluorescence PolarizationHigh-affinity competitive inhibition
IC5031 nMMenin-MLL FP AssayPotency in disrupting protein-protein interaction
Key Binding ResiduesTyr276, Trp341, Phe238X-ray CrystallographyDirect visualization of binding interactions
Thermodynamic StabilityΔTm = +4.2°CThermal Shift AssayEnhanced menin stability upon binding

Disruption of MLL Fusion Protein Oncogenic Activity

MLL fusion proteins (e.g., MLL-AF9, MLL-AF4) depend on menin binding to initiate leukemogenesis. MI-136 disrupts this interaction at sub-micromolar concentrations, as demonstrated by co-immunoprecipitation assays showing loss of menin-MLL-AF9 complexes in treated cells (IC50 = 0.23–0.25 μM) [1]. This disruption decommissions oncogenic transcriptional programs, evidenced by:

  • Selective cytotoxicity: MI-136 induces growth arrest in MLL-rearranged (MLL-r) leukemia cells (GI50 = 0.55 μM in MLL-AF9 mouse bone marrow cells) but spares cells transformed by non-MLL oncogenes like Hoxa9/Meis1 (GI50 = 3 μM) [1] [4].
  • Loss of clonogenicity: Primary human MLL-r leukemia cells treated with MI-136 show >80% reduction in colony-forming capacity, confirming targeting of leukemia-initiating cells [1].
  • Differentiation induction: Morphological shifts to mature myeloid phenotypes and increased CD11b expression (myeloid differentiation marker) occur within 7–10 days of treatment [1].

Table 2: Cellular Efficacy Profile of MI-136 in MLL-r Models

Cell TypeGI50 (μM)Phenotypic Effects
MLL-AF9 mouse bone marrow cells0.55Growth arrest, differentiation (CD11b+)
Hoxa9/Meis1 mouse bone marrow cells3.0Minimal growth inhibition
MV4;11 (human MLL-AF4 AML)0.25–0.57Apoptosis (cPARP cleavage), reduced c-Kit expression
RS4;11 (human MLL-ENL ALL)0.31Cell cycle arrest, HOXA9/Meis1 downregulation

Allosteric Modulation of Transcriptional Coactivator Complexes

Beyond direct menin-MLL disruption, MI-136 induces allosteric rearrangements in menin-dependent transcriptional coactivator complexes. Menin serves as a scaffold for histone-modifying enzymes, including the H3K79 methyltransferase DOT1L and the MLL1-WDR5-LEDGF complex. MI-136 binding triggers conformational changes that reduce recruitment of these effectors to HOX gene loci, as shown by chromatin immunoprecipitation sequencing (ChIP-seq) [1] [7]. Key downstream effects include:

  • Reduced histone modifications: Diminished H3K79me2 and H3K4me3 marks at promoters of leukemogenic genes (e.g., HOXA9, MEIS1), correlating with transcriptional repression [5].
  • Altered complex assembly: Loss of menin-LEDGF interaction destabilizes the super elongation complex (SEC), impairing RNA polymerase II processivity [5] [7].
  • Context-dependent effects: In castration-resistant prostate cancer models, MI-136 blocks androgen receptor (AR)-ASH2L interactions, revealing menin’s role in non-MLL coactivator complexes [8].

Epigenetic Reprogramming via Hoxa9/Meis1 Pathway Suppression

HOXA9 and MEIS1 are master transcription factors universally overexpressed in MLL-r leukemias. MI-136 treatment reduces their mRNA and protein levels by >70%, initiating broad epigenetic reprogramming [1] [3]. CRISPR dropout screens identify functional HOXA9-bound cis-regulatory elements (e.g., distal enhancers of FLT3 and introns of CDK6) that are disabled upon menin inhibition. MI-136 exerts multilayered epigenetic effects:

  • Chromatin remodeling: ATAC-seq reveals reduced accessibility at HOXA9-bound enhancers (e.g., h-FLT3 enhancer 170 kb upstream of FLT3), disrupting promoter-enhancer looping confirmed by Hi-C and promoter Capture-C [3].
  • Transcriptional silencing: RNA-seq demonstrates coordinated downregulation of the HOXA9/Meis1 regulon, including oncogenes FLT3 (log2FC = −3.2), CDK6 (log2FC = −2.8), and MYB (log2FC = −2.1) [3] [5].
  • Loss of self-renewal: HOXA9 suppression depletes leukemia stem cells, evidenced by reduced c-Kit+ populations and impaired engraftment in NSG mice [1] [3].

Table 3: Key Downstream Targets Suppressed by MI-136

GeneFunction in LeukemiaRegulation by HOXA9Log2FC (Post-MI-136)
FLT3Tyrosine kinase signalingDistal enhancer binding−3.2
CDK6Cell cycle progressionIntronic enhancer−2.8
MYBMyeloblastosis oncogenePromoter binding−2.1
BCL2Anti-apoptotic factorIndirect regulation−1.9

Properties

Product Name

MI-136

IUPAC Name

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile

Molecular Formula

C23H21F3N6S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)

InChI Key

PSOJDGBGVBEYJX-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N

Synonyms

5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.